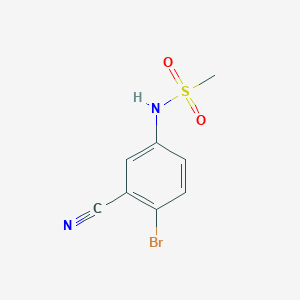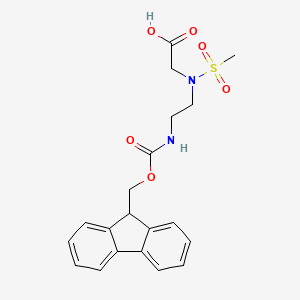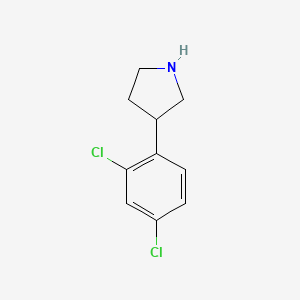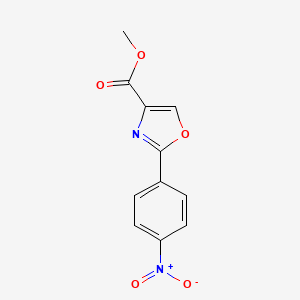
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate
概要
説明
“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C11H8N2O5 . It has a molecular weight of 248.19 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is 1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is a solid at room temperature . It has a molecular weight of 248.19 . The compound’s solubility, lipophilicity, and other physicochemical properties can be predicted using computational methods .科学的研究の応用
Chemical Reactions and Mechanisms
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate is involved in various chemical reactions and mechanisms. For instance, its reaction with tetracyanoethylene produces methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids through oxazole ring opening. This process is believed to occur via a zwitterionic mechanism (Ibata et al., 1986), (Ibata et al., 1992). Additionally, the reaction of phthalic anhydrides with methyl isocyanoacetate, followed by esterification and hydrolysis, leads to the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds (Nunami et al., 1979).
Molecular Structure Analysis
The molecular structure of compounds derived from methyl 2-(4-nitrophenyl)oxazole-4-carboxylate has been analyzed in various studies. X-ray crystallography has been used to determine the structure of these compounds, providing insight into their chemical properties and potential applications. Such studies are essential for understanding the molecular behavior of these compounds (Ibata et al., 1987).
Pharmaceutical and Biological Applications
In pharmaceutical and biological research, derivatives of methyl 2-(4-nitrophenyl)oxazole-4-carboxylate have been explored for their potential applications. For instance, some derivatives have been evaluated for their inhibitory activity on blood platelet aggregation, showing results comparable to aspirin in certain cases. This indicates potential therapeutic applications in cardiovascular health (Ozaki et al., 1983).
Synthesis of Complex Compounds
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate also plays a role in the synthesis of complex compounds. For instance, it has been used in the synthesis of siphonazoles, showcasing its utility in creating intricate molecular structures for various applications (Zhang et al., 2009).
Potential in Material Science
Research has also explored the use of derivatives of methyl 2-(4-nitrophenyl)oxazole-4-carboxylate in material science. For example, its derivatives have been used in the synthesis of polymers for reversible optical storage, indicating potential applications in data storage technologies (Meng et al., 1996).
Safety And Hazards
“Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate” is classified as a warning substance. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact or if swallowed .
特性
IUPAC Name |
methyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDWVWURAWVTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

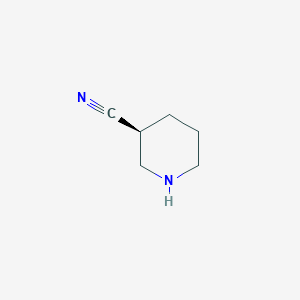
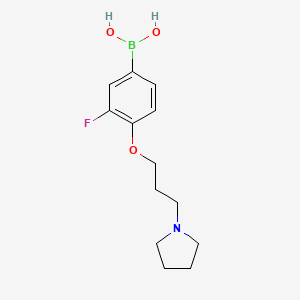
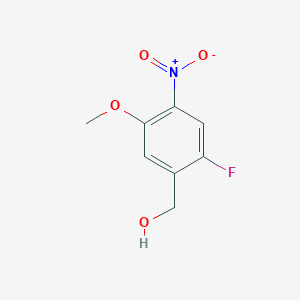
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
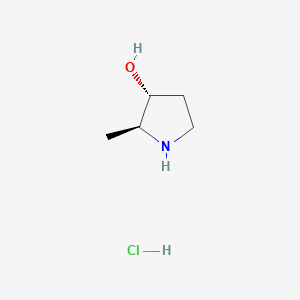
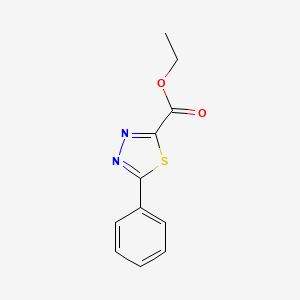
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)
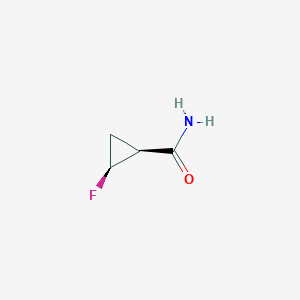
![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)


